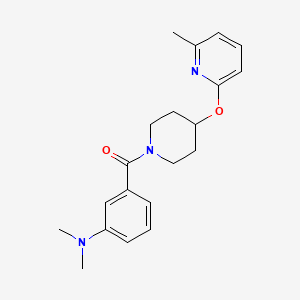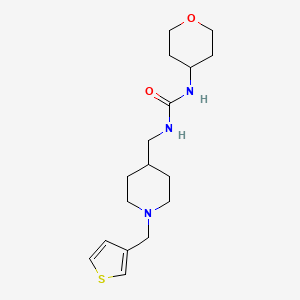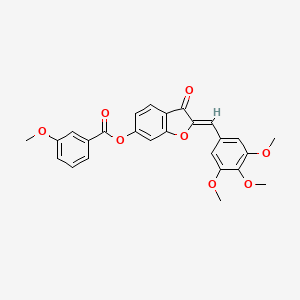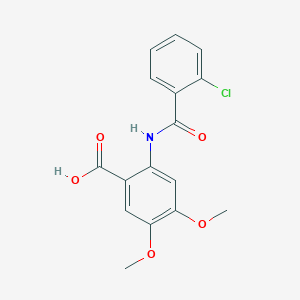![molecular formula C14H15Cl2N3O B2939734 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2411220-65-8](/img/structure/B2939734.png)
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole, also known as DPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPMP is a pyrazole-based compound that contains an aziridine group, which makes it a highly reactive molecule. The unique chemical structure of DPMP has led to its use in various research fields, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves the formation of covalent bonds between the aziridine group of this compound and the nucleophilic sites on DNA. This leads to the formation of interstrand crosslinks, which can interfere with DNA replication and transcription. The ability of this compound to crosslink DNA makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the concentration of this compound, the duration of exposure, and the type of cell or tissue being studied. This compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis in a variety of cell types. This compound has also been shown to have anti-tumor activity in vitro and in vivo, although the mechanisms underlying this activity are not fully understood.
実験室実験の利点と制限
One of the main advantages of using 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments is its ability to crosslink DNA. This makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents. However, the reactive nature of this compound can also be a limitation, as it can lead to non-specific binding and DNA damage. Additionally, the complex chemical structure of this compound can make it difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research involving 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. One promising area of research involves the use of this compound as a tool for studying DNA-protein interactions in living cells. This would involve the development of new methods for delivering this compound to cells and tissues and for visualizing the crosslinked DNA-protein complexes. Another area of research involves the development of new derivatives of this compound with improved selectivity and efficacy. These derivatives could be used to target specific DNA-protein interactions or to enhance the anti-tumor activity of this compound. Overall, the unique chemical structure and reactivity of this compound make it a valuable tool for scientific research, and future studies are likely to uncover new applications and mechanisms of action for this compound.
合成法
The synthesis of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form 2,3-dichlorophenylacetyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde to form this compound.
科学的研究の応用
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a DNA crosslinking agent. This compound has been shown to be highly effective at crosslinking DNA, which makes it a valuable tool for studying DNA-protein interactions.
特性
IUPAC Name |
4-[[2-[(2,3-dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-18-6-10(5-17-18)7-19-8-11(19)9-20-13-4-2-3-12(15)14(13)16/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHNZWKGXFDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)


![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)
